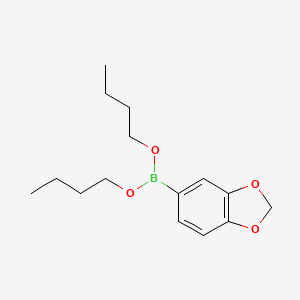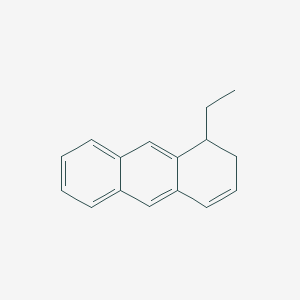
1-Ethyl-1,2-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1,2-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the addition of an ethyl group and the reduction of one of the double bonds in the anthracene structure, resulting in a dihydroanthracene derivative. The molecular formula of this compound is C16H16, and it has a molecular weight of 208.30 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2-dihydroanthracene can be synthesized through various methods. One common approach involves the reduction of 1-Ethylanthracene using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient reduction of the parent anthracene derivative .
化学反応の分析
Types of Reactions: 1-Ethyl-1,2-dihydroanthracene undergoes various chemical reactions, including:
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-9,10-anthraquinone.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1-Ethyl-1,2-dihydroanthracene has several applications in scientific research:
作用機序
The mechanism of action of 1-Ethyl-1,2-dihydroanthracene and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, these compounds may interact with cellular membranes and proteins, leading to antimicrobial or anti-inflammatory effects . In electronic applications, the photophysical properties of the compound are exploited to achieve efficient light emission in OLEDs .
類似化合物との比較
1-Ethyl-1,2-dihydroanthracene can be compared with other similar compounds, such as:
1,2-Dihydroanthracene: Lacks the ethyl group, resulting in different chemical reactivity and applications.
9,10-Dihydroanthracene: Another dihydroanthracene derivative with different substitution patterns and properties.
Anthracene: The parent compound, which is fully aromatic and exhibits different photophysical properties.
Uniqueness: The presence of the ethyl group in this compound imparts unique chemical and physical properties, making it a valuable compound for specific applications in research and industry .
特性
CAS番号 |
93927-08-3 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
1-ethyl-1,2-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-7,9-12H,2,8H2,1H3 |
InChIキー |
DDGKDGLCKBJAOQ-UHFFFAOYSA-N |
正規SMILES |
CCC1CC=CC2=CC3=CC=CC=C3C=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


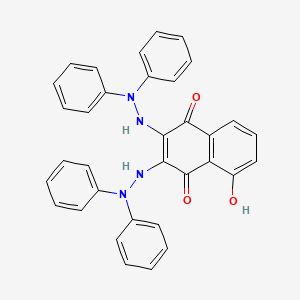
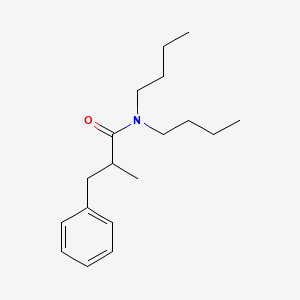
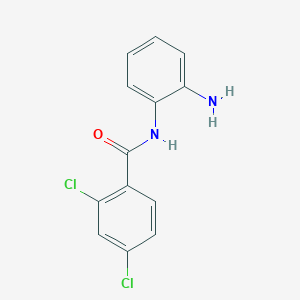
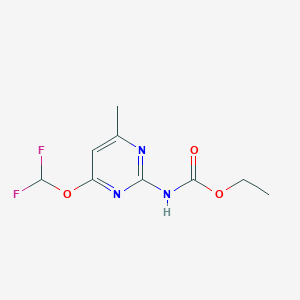
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

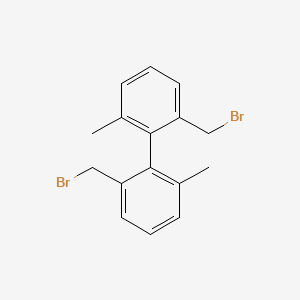


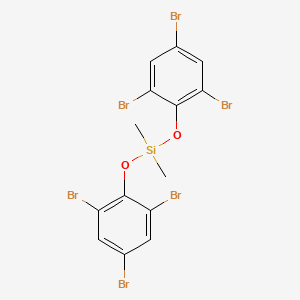
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)

